molecular formula C11H21N3 B13526388 3-Heptyl-1-methyl-1h-pyrazol-5-amine

3-Heptyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13526388
M. Wt: 195.30 g/mol
InChI Key: YUXXSWHIWQNMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Heptyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The heptyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-heptyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9-11(12)14(2)13-10/h9H,3-8,12H2,1-2H3

InChI Key

YUXXSWHIWQNMRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN(C(=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.